

(Z)-isomer stability of N'-hydroxy-2-phenoxyethanimidamide

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Compound of Interest

Compound Name: (1Z)-N'-hydroxy-2-phenoxyethanimidamide

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Part 1: Executive Summary & Structural Logic

N'-hydroxy-2-phenoxyethanimidamide exists primarily as the (Z)-isomer (syn-isomer) under standard conditions.^{[1][2]} This thermodynamic stability arises from a strong intramolecular hydrogen bond between the oxime hydroxyl proton and the amide nitrogen lone pair (or the amine proton and oxime nitrogen, depending on the tautomeric dominance).^{[1][2]}

- Thermodynamic Product: (Z)-Isomer (Stable).^{[1][2]}
- Kinetic/Acid-Catalyzed Product: (E)-Isomer (Unstable, reverts to Z or cyclizes).^{[1][2]}
- Driving Force: Formation of a pseudo-5-membered ring via intramolecular hydrogen bonding ($\text{O}-\text{H} \cdots \text{N}$).^{[1][2]}

Structural Definition (IUPAC)

According to Cahn-Ingold-Prelog (CIP) priority rules:

- Imine Nitrogen: Hydroxyl group (

-) has higher priority than the lone pair.[1][2]
- Imine Carbon: Amine group () has higher priority than the phenoxymethyl group ().[1][2]
 - Configuration:
 - (Z)-Isomer: The and groups are on the same side (cis).[1][2] This proximity facilitates stabilization.[1][2]
 - (E)-Isomer: The and groups are on opposite sides (trans).[1][2] This suffers from dipole repulsion and lack of H-bond stabilization.[1][2]

Part 2: Isomer Stability & Mechanism

The stability of the (Z)-isomer is not merely steric but electronic.[1][2] The phenoxy group (Ph-O) exerts an electron-withdrawing inductive effect (-I), which slightly increases the acidity of the oxime proton, potentially strengthening the intramolecular hydrogen bond compared to aliphatic amidoximes.[1][2]

Isomerization Pathway

The (E)-isomer can be generated transiently via:

- Acid Catalysis: Protonation of the imine nitrogen breaks the H-bond and lowers the rotation barrier.[1][2]
- Photochemical Excitation: UV irradiation can induce $\pi \rightarrow \pi^*$ transitions, allowing rotation.[1][2]

- Dipolar Solvents: High-dielectric solvents (e.g., DMSO, water) can disrupt the intramolecular H-bond, shifting the equilibrium slightly toward E, though Z remains dominant.[1][2]

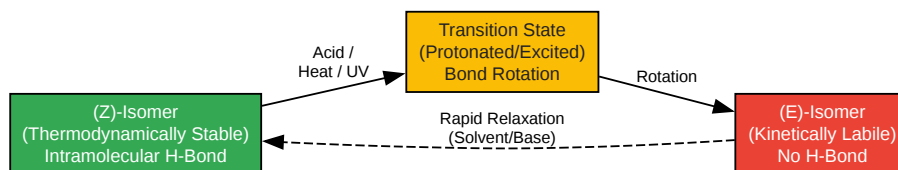


Figure 1: Isomerization pathway of N'-hydroxy-2-phenoxyethanimidamide. The Z-isomer is stabilized by H-bonding.

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[1][2]

Part 3: Synthesis & Isolation Protocol

To ensure the isolation of the stable (Z)-isomer, the synthesis must avoid prolonged exposure to strong acids or high temperatures that might promote E-formation or cyclization to the 1,2,4-oxadiazole.[1][2]

Materials

- Phenoxyacetonitrile (CAS: 3598-14-9)[1][2]
- Hydroxylamine hydrochloride (
[1][2])
- Sodium Carbonate (
) or Triethylamine (
[1][2])
- Solvent: Ethanol/Water (1:1 v/v)[1][2]

Step-by-Step Methodology

- Free Base Preparation:

- Dissolve Hydroxylamine HCl (1.2 eq) in water.[1][2]
- Slowly add

(0.6 eq) or

(1.2 eq) at 0°C to generate free hydroxylamine.[1][2] Note: Exothermic.[1][2]
- Nucleophilic Addition:
 - Add Phenoxyacetonitrile (1.0 eq) dropwise to the hydroxylamine solution.[1][2]
 - Add Ethanol to ensure homogeneity.[1][2]
 - Reflux at 70-80°C for 2–4 hours.[1][2] Monitor by TLC (SiO₂, 5% MeOH in DCM).
- Isolation (Crucial for Z-Purity):
 - Concentrate the ethanol under reduced pressure.[1][2]
 - Cool the aqueous residue to 0–5°C. The (Z)-amidoxime will precipitate as a white solid.[1][2]
 - Filtration: Collect the solid by vacuum filtration.[1][2]
 - Recrystallization: Recrystallize from Ethanol/Water or Toluene.[1][2] Avoid acidic solvents.[1][2]
- Yield & Properties:
 - Typical Yield: 75–85%. [1][2]
 - Melting Point: ~105–110°C (Predicted based on analogs; pure phenylacetamidoxime is 138°C, phenoxy derivatives often lower).[1][2]

Part 4: Analytical Characterization

Distinguishing the (Z) and (E) isomers is critical for quality control.

Nuclear Magnetic Resonance (NMR)

The chemical environment of the amine and hydroxyl protons differs significantly between isomers due to the H-bond in the Z-form.[1][2]

Proton	(Z)-Isomer Shift (ppm)	(E)-Isomer Shift (ppm)	Mechanistic Note
	5.0 – 6.0 (Broad s)	4.5 – 5.5 (Broad s)	Z-isomer is deshielded by proximity to OH.[1][2]
	9.0 – 10.5 (s)	8.5 – 9.5 (s)	Z-proton is highly deshielded due to intramolecular H-bond.[1][2]
	4.4 – 4.6 (s)	4.3 – 4.5 (s)	Minor shift difference due to stereoelectronic environment.[1][2]

Solvent: DMSO-d6 (Note: DMSO can induce minor isomerization or shift peaks due to H-bonding with solvent).[1][2]

Infrared Spectroscopy (FT-IR)

- : The Z-isomer shows a broader, lower frequency band (~3200–3300 cm⁻¹) due to intramolecular H-bonding.[1][2]
- : Characteristic stretch at ~1650–1665 cm⁻¹. [1][2]

X-Ray Crystallography (Gold Standard)

Single-crystal X-ray diffraction will definitively show the cis arrangement of the oxygen and nitrogen atoms relative to the C=N bond, confirming the Z-configuration.[1][2]

Part 5: Stability Data & Handling

Thermal Stability

The Z-isomer is stable in solid state up to its melting point.[1][2] Above the melting point, or in high-boiling solvents (>120°C), it may dehydrate to form 3-phenoxyethyl-1,2,4-oxadiazole (if acylated) or decompose.[1][2]

Hydrolytic Stability[1][2]

- Neutral pH: Stable (Half-life > 24h).[1][2]
- Acidic pH (< 2): Rapid hydrolysis to the amide or ester.[1][2]
- Basic pH (> 10): Stable as the anion.[1][2]

Comparison Table: Z vs E

Feature	(Z)-N'-hydroxy-2-phenoxyethanimidamide	(E)-N'-hydroxy-2-phenoxyethanimidamide
Configuration	Cis-Amino/Hydroxyl	Trans-Amino/Hydroxyl
Relative Energy	0 kcal/mol (Ground State)	+2–5 kcal/mol (Excited State)
H-Bonding	Intramolecular (Stabilizing)	Intermolecular (Solvent dependent)
Solubility	Moderate (EtOH, DMSO)	Higher in polar media (Dipolar)

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